molecular formula C24H16N4O5 B11554810 2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B11554810
M. Wt: 440.4 g/mol
InChI Key: LQAMSFBXYRXKPN-MFKUBSTISA-N
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Description

2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a quinoline moiety, a formamido group, and a nitrobenzoate ester

Preparation Methods

The synthesis of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions:

Common reagents include oxidizing agents, reducing agents, and electrophiles, with conditions varying based on the desired reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(E)-{[(QUINOLIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its combination of a quinoline ring with a formamido group and a nitrobenzoate ester, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H16N4O5

Molecular Weight

440.4 g/mol

IUPAC Name

[2-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H16N4O5/c29-23(21-14-11-16-5-1-3-7-20(16)26-21)27-25-15-18-6-2-4-8-22(18)33-24(30)17-9-12-19(13-10-17)28(31)32/h1-15H,(H,27,29)/b25-15+

InChI Key

LQAMSFBXYRXKPN-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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